molecular formula C12H15N3O3 B3073765 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018163-76-2

3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No. B3073765
CAS RN: 1018163-76-2
M. Wt: 249.27 g/mol
InChI Key: RDRNHZQNSGFGIS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine . It is used in the synthesis of TRK inhibitors, which are associated with the proliferation and differentiation of cells . Its continuous activation and overexpression can cause cancer .


Synthesis Analysis

The compound is synthesized based on scaffold hopping and computer-aided drug design . The synthetic route for similar compounds involves coupling with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through Suzuki reaction .


Chemical Reactions Analysis

The compound is part of a series of pyrazolo[3,4-b]pyridine derivatives that were synthesized and evaluated for their activities to inhibit TRKA . Among them, a similar compound showed acceptable activity with an IC50 value of 56 nM .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.266 and a density of 1.3±0.1 g/cm3 . Its boiling point is 446.1±45.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antitumor Properties

This compound has been utilized in the synthesis of analogs of Lucanthone, which exhibit antitumor properties . Lucanthone derivatives have shown promise in inhibiting tumor growth and may be explored further for potential cancer therapies.

Antimicrobial Potential

Research has identified that certain derivatives of this compound, specifically compounds 1a and 1b , exhibit good antimicrobial potential . These findings suggest that it could be investigated as a potential antimicrobial agent against bacterial and fungal infections.

Bactericidal Properties

The synthesis of Lucanthone analogs using this compound has also revealed bactericidal properties . Bactericidal agents can effectively kill bacteria, making this area of research relevant for combating bacterial infections.

Mechanism of Action

The compound is likely to work as a TRK inhibitor . TRKs are associated with the proliferation, differentiation, and survival of cells . Continuous activation of TRK proteins can lead to cancers .

properties

IUPAC Name

3-(2-ethyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-14-7-9-8(2)6-10(16)15(12(9)13-14)5-4-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRNHZQNSGFGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 3
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 4
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 6
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

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